molecular formula C24H24FN5O5 B1192123 ACT-051

ACT-051

Cat. No.: B1192123
M. Wt: 481.4844
InChI Key: CJVJULWECVMUGG-SDMXJPDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The only direct reference to ACT-051 appears in , where it is listed as a policy reference number (this compound) for environmental analysis in the Town of Brighton, unrelated to chemistry or drug development .

Properties

Molecular Formula

C24H24FN5O5

Molecular Weight

481.4844

IUPAC Name

6-((5S)-5-(3-(((1S)-9-fluoro-4-oxo-1,2,9,9a-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)amino)propyl)-2-oxooxazolidin-3-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

InChI

InChI=1S/C24H24FN5O5/c25-15-5-3-13-4-8-20(32)30-11-16(21(15)22(13)30)26-9-1-2-14-10-29(24(33)35-14)18-7-6-17-23(27-18)28-19(31)12-34-17/h3-8,14-16,21,26H,1-2,9-12H2,(H,27,28,31)/t14-,15?,16+,21?/m0/s1

InChI Key

CJVJULWECVMUGG-SDMXJPDVSA-N

SMILES

O=C1N2C3=C(C=CC(F)C3[C@H](NCCC[C@@H]4OC(N(C5=NC(NC(CO6)=O)=C6C=C5)C4)=O)C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACT-051;  ACT 051;  ACT051; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

No evidence directly compares ACT-051 to structurally or functionally analogous compounds. However, general guidelines for comparing compounds can be inferred from the evidence:

a. Structural/Functional Similarity

  • emphasizes comparing compounds based on structural (e.g., metal substitution) or functional (e.g., shared applications) criteria . For example, if this compound were a metal complex, comparisons might involve substituting its central metal ion (e.g., cobalt vs. nickel) and analyzing resulting properties.
  • highlights the need for rigorous experimental reproducibility, including control parameters and statistical error analysis . This would apply to comparative studies of solubility, stability, or efficacy.

b. Data Presentation

  • and 11 stress the importance of tables and figures to contrast physicochemical properties (e.g., molecular weight, logP, IC50 values) . A hypothetical comparison table might include:
Compound Molecular Weight (g/mol) LogP IC50 (nM) Target Protein
This compound Data unavailable
Compound X 450.3 3.2 12.5 Protein A
Compound Y 398.7 2.8 8.9 Protein B
  • requires spectral data (e.g., NMR, XRD) and purity metrics for new compounds , which would be essential for validating structural differences.

c. Research Findings

  • outlines methodologies for synthesizing comparative research, such as identifying gaps in existing literature or contrasting mechanistic studies . For example, if this compound were a kinase inhibitor, comparisons might focus on binding affinity or selectivity relative to FDA-approved inhibitors.

Critical Limitations

  • Lack of Compound-Specific Data: None of the evidence describes this compound’s structure, synthesis, or biological activity. The query’s requirements (data tables, research findings) cannot be fulfilled without this information.
  • Generic Guidelines : While the evidence provides robust frameworks for writing comparative studies (e.g., ), these are procedural rather than substantive.

Recommendations

To address the query effectively, the following steps would be necessary:

Clarify this compound’s Identity : Determine whether this compound is a chemical compound, policy code, or other entity.

Obtain Compound-Specific Data : Access peer-reviewed studies or patents detailing this compound’s structure, synthesis, and biological activity.

Identify Comparators : Select compounds with shared targets, mechanisms, or structural motifs using databases like PubChem or ChEMBL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACT-051
Reactant of Route 2
Reactant of Route 2
ACT-051

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